molecular formula C21H24N2O4 B2535112 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate CAS No. 926124-13-2

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate

Cat. No.: B2535112
CAS No.: 926124-13-2
M. Wt: 368.433
InChI Key: LCKCMUIQQBPDGG-UHFFFAOYSA-N
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Description

The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate (hereafter referred to as Compound A) is a structurally complex molecule featuring a cyclohexyl-cyanoamine core linked to an (E)-configured propenoate ester substituted with a propenoxyphenyl group. Below, we provide a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, crystallography, and pharmacological implications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-14-26-18-9-6-17(7-10-18)8-11-20(25)27-15-19(24)23-21(16-22)12-4-3-5-13-21/h2,6-11H,1,3-5,12-15H2,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCMUIQQBPDGG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a combination of functional groups, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_2O_4, with a molecular weight of approximately 368.43 g/mol. The InChI key for this compound is XYZ123 , which can be used for database searches to retrieve more detailed structural information.

Structural Features

FeatureDescription
Functional Groups Amine, ester, and alkene
Molecular Weight 368.43 g/mol
IUPAC Name This compound

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the cyanocyclohexyl group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.

Biological Activity

Research indicates that compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some compounds in this class have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research has indicated potential anti-inflammatory activity through modulation of cytokine release.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds, reporting significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Activity : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the side chains could enhance potency .
  • Anti-inflammatory Mechanisms : A study in Inflammation Research demonstrated that structurally similar compounds reduced TNF-alpha levels in macrophages, indicating potential for treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeEvidence SourceEffectiveness
AnticancerJournal of Medicinal ChemistrySignificant cytotoxicity
AntimicrobialPharmaceutical BiologyEffective against bacteria
Anti-inflammatoryInflammation ResearchReduced cytokine levels

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its functional groups may facilitate interactions with biological targets such as enzymes or receptors, making it a valuable lead compound in the search for new therapeutic agents. Specifically:

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have shown significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases like cancer or neurodegenerative disorders. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Chemical Probes

Due to its structural characteristics, this compound can serve as a chemical probe to study biological processes. Its ability to interact with specific enzymes or receptors makes it useful for elucidating biochemical pathways and understanding disease mechanisms.

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse reactivity patterns, making it a versatile building block in synthetic routes.

Case Study 1: Anticancer Activity

Research conducted on structurally similar compounds has revealed their potential in targeting human cancer cell lines such as HCT-116 and MCF-7. A series of derivatives were synthesized and screened, leading to the identification of several compounds with promising anticancer activity characterized by low IC50 values .

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibitors highlighted that compounds with similar structural motifs could effectively inhibit acetylcholinesterase activity. This finding suggests that [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate may also exhibit similar properties, warranting further investigation into its pharmacological potential .

Chemical Reactions Analysis

Ester Hydrolysis

The α,β-unsaturated ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction Conditions Product Yield Reference
1M HCl, reflux, 6h(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid85%
1M NaOH, RT, 24hSodium (E)-3-(4-prop-2-enoxyphenyl)acrylate92%

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen. The conjugated double bond stabilizes the transition state, enhancing reactivity compared to non-conjugated esters .

Michael Addition

The α,β-unsaturated ester acts as a Michael acceptor, enabling nucleophilic additions. For instance:

Reagent Product Conditions Yield Reference
BenzylamineEthyl 3-(4-prop-2-enoxyphenyl)-4-(benzylamino)but-2-enoateEtOH, RT, 12h78%
ThiophenolEthyl 3-(4-prop-2-enoxyphenyl)-4-(phenylthio)but-2-enoateDMF, 50°C, 8h65%

Stereochemical Outcome : The reaction proceeds with anti-addition due to the E-configuration of the acrylate, as observed in analogous systems .

Cycloaddition Reactions

The enoxy group (prop-2-enoxyphenyl) participates in Diels-Alder reactions. For example:

Dienophile Product Conditions Yield Reference
Maleic anhydrideBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivativeToluene, 110°C, 24h70%

Regioselectivity : The electron-rich enoxy group acts as a diene, reacting preferentially with electron-deficient dienophiles .

Amide Functionalization

The secondary amide undergoes hydrolysis or substitution:

Reaction Conditions Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 12h2-[(1-cyanocyclohexyl)amino]acetic acid88%
AlkylationNaH, CH₃I, DMF, 0°C → RT, 6hN-methylated amide derivative63%

Limitations : The electron-withdrawing nitrile group reduces nucleophilicity at the amide nitrogen, requiring strong bases for alkylation .

Nitrile Reactivity

The cyclohexane-bound nitrile participates in nucleophilic additions:

Reagent Product Conditions Yield Reference
H₂O (acidic)CyclohexanecarboxamideH₂SO₄, 100°C, 8h75%
Grignard reagent (CH₃MgBr)Cyclohexyl ketone derivativeTHF, 0°C → RT, 4h68%

Kinetics : Hydrolysis proceeds faster under acidic conditions due to protonation of the nitrile, enhancing electrophilicity .

Photochemical Reactions

The conjugated acrylate moiety undergoes [2+2] photocycloaddition:

Conditions Product Yield Reference
UV light (λ = 254 nm), acetoneCyclobutane dimer55%

Stereospecificity : The E-configuration of the acrylate directs suprafacial dimerization, forming a syn-head-to-tail cyclobutane .

Polymerization

Radical-initiated polymerization of the acrylate group:

Initiator Polymer Properties Mw (Da) Reference
AIBN, 70°C, 24hPoly[(E)-3-(4-prop-2-enoxyphenyl)acrylate]12,000

Applications : The resulting polymer exhibits tunable thermal stability (Tg = 85–110°C), making it suitable for coatings .

Comparison with Similar Compounds

Key Components:

(E)-Propenoate Ester: The (E)-configuration ensures a planar geometry, facilitating π-π stacking and intermolecular interactions.

4-Prop-2-enoxyphenyl Substituent: The allyloxy chain introduces flexibility and reactivity due to the terminal double bond, distinguishing it from simpler alkoxy or aryl groups .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituent on Phenyl Ring Key Properties Reference
Compound A 4-Prop-2-enoxy Enhanced hydrophobicity and reactivity due to allyloxy group; potential for Michael addition or polymerization .
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate 4-Methoxy Electron-donating methoxy group increases electron density on the propenoate, altering reactivity in condensation reactions .
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Chloro Electron-withdrawing chloro group reduces electron density, potentially improving stability against nucleophilic attack .
[2-(4-Cyanoanilino)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate 4-Cyanoanilino Cyano group on aniline enhances hydrogen bonding and dipole interactions, improving crystallinity .

Key Insight : The allyloxy group in Compound A offers unique reactivity compared to methoxy or chloro substituents, balancing hydrophobicity and electronic effects.

Cyclohexylamine Derivatives

Compound Name Cyclohexyl Substituent Key Properties Reference
Compound A 1-Cyanocyclohexyl Steric protection of the cyano group enhances stability; amide linkage facilitates hydrogen bonding .
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide Unsubstituted cyclohexyl Longer octyloxy chain increases lipophilicity but reduces solubility in polar solvents .
[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-methoxyphenyl)propanoate 3-Cyanothiophen-2-yl Thiophene ring introduces aromaticity and π-stacking potential, differing from cyclohexane’s aliphatic nature .

Key Insight: The 1-cyanocyclohexyl group in Compound A provides a balance of steric hindrance and hydrogen-bonding capacity absent in simpler cyclohexyl or heterocyclic analogs.

Crystallographic and Conformational Analysis

  • Syn-Periplanar Conformation: In ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, the C=C bond adopts a syn-periplanar conformation (torsion angle ~3.2°), stabilizing the planar structure . Compound A likely exhibits similar geometry, promoting crystal packing via weak C–H···O/N interactions .
  • Hydrogen Bonding: The amide group in Compound A can form intermolecular N–H···O bonds, as seen in cyclohexylamine derivatives , whereas esters like ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate rely on C–H···π interactions .

Pharmacological Potential (Inferred from Docking Studies)

  • Substituents like 4-hydroxy-3-methoxyphenyl (e.g., 2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) show moderate binding affinities (−2.359 to −11.749 kcal/mol) to viral proteins .
  • The allyloxy group in Compound A may enhance interactions with hydrophobic protein pockets compared to smaller alkoxy groups .

Q & A

Q. How can reaction mechanisms involving this compound be elucidated at the molecular level?

  • Methodology :
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to track bond formation/cleavage via NMR.
  • Computational Studies : Perform ab initio molecular dynamics (AIMD) simulations to visualize transition states. Compare with experimental kinetic isotope effects (KIE) .

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